Technical Documentation Center

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide
  • CAS: 72460-27-6

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide: A Technical Guide to DHPS Inhibition

Executive Summary 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS No. 72460-27-6) is a synthetic antimicrobial agent belonging to the sulfonamide class.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS No. 72460-27-6) is a synthetic antimicrobial agent belonging to the sulfonamide class. Structurally, it is a derivative of sulfapyridine, distinguished by a 3-methyl substitution on the pyridine ring. As a Senior Application Scientist, understanding the precise in vitro mechanism of this compound is critical for assay development, structural activity relationship (SAR) modeling, and overcoming antimicrobial resistance. This whitepaper details the core molecular mechanism of action—the competitive inhibition of dihydropteroate synthase (DHPS)—and provides field-proven, self-validating experimental workflows for its in vitro characterization.

Core Molecular Mechanism: DHPS Inhibition

The selective toxicity of sulfonamides relies on a fundamental metabolic divergence between prokaryotes and eukaryotes. While mammalian cells utilize active transport systems to internalize dietary preformed folate, most bacteria must synthesize folate de novo[1].

The primary target of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is Dihydropteroate Synthase (DHPS, EC 2.5.1.15) [2][3]. DHPS is a critical bacterial enzyme featuring a TIM barrel α/β structure[4]. It catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate[5].

The Competitive Inhibition Paradigm

Because the sulfonamide core is a structural analog of PABA, 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide acts as a competitive inhibitor at the DHPS active site[1].

  • Active Site Occupation: The compound enters the PABA-binding pocket of DHPS. The binding is stabilized by the Mg2+ ion, which naturally orders the flexible active-site loops (Loop 1 and Loop 2)[4].

  • False Metabolite Formation: In some bacterial strains, DHPS can catalyze an SN​1 reaction between DHPP and the sulfonamide, forming a dead-end "sulfa-dihydropteroate" adduct[4]. This not only consumes the DHPP pool but also acts as a downstream inhibitor.

  • Folate Depletion: The blockade prevents the synthesis of dihydrofolic acid (DHF) and its active form, tetrahydrofolic acid (THF)[5]. Without THF, the bacteria cannot synthesize purines or thymidine, leading to the cessation of DNA/RNA synthesis and resulting in bacteriostasis[1].

FolatePathway GTP GTP DHPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) GTP->DHPP FolE, FolB, FolK DHPS Dihydropteroate Synthase (DHPS, EC 2.5.1.15) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP 7,8-Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF FolC DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA Purines & Thymidine (DNA/RNA Synthesis) THF->DNA DHPS->DHP DHFR->THF Sulfa 4-amino-N-(3-methylpyridin-2-yl) benzenesulfonamide Sulfa->DHPS Competitive Inhibition

Bacterial folate synthesis pathway and competitive DHPS inhibition by the sulfonamide.

Structural Activity Relationship (SAR): The Role of the 3-Methylpyridine Moiety

The efficacy of a sulfonamide is heavily dictated by the pKa​ of its N1 -sulfonamide nitrogen. For optimal DHPS inhibition, the compound must exist partially in its ionized (anionic) form at physiological pH, as this negative charge mimics the carboxylate group of PABA.

By incorporating a 3-methylpyridin-2-yl heterocyclic ring, the electron-withdrawing nature of the pyridine ring lowers the pKa​ of the sulfonamide group to approximately 7.0–7.5. The steric bulk of the 3-methyl group specifically restricts the rotational freedom of the compound, locking it into an active conformation that fits snugly into the highly conserved PABA binding pocket of DHPS, while minimizing off-target binding.

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide, researchers must employ self-validating assay systems. A protocol is only trustworthy if it contains internal controls that prove the observed phenotype is strictly due to the hypothesized mechanism.

Protocol 1: Recombinant DHPS Enzyme Kinetics Assay

Causality & Validation: This assay measures the direct biochemical inhibition of DHPS. To make it self-validating, we run a parallel assay using a known sulfonamide-resistant DHPS mutant (e.g., harboring sul1 or sul2 plasmid-encoded variants). If the compound inhibits the wild-type (WT) enzyme but fails to inhibit the mutant, we definitively prove on-target DHPS engagement rather than non-specific protein denaturation or assay interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Express WT bacterial DHPS and a sul1 mutant DHPS in E. coli and purify via Ni-NTA affinity chromatography.

  • Reaction Mixture: In a 96-well microplate, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 5 mM DTT, and 10 nM purified WT or mutant DHPS.

  • Compound Incubation: Add 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide in a 10-point dose-response titration (0.1 µM to 100 µM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µM DHPP and a sub-saturating concentration of radiolabeled [14C]-PABA (e.g., 2 µM).

  • Detection: Quench the reaction after 10 minutes. Separate the unreacted PABA from the [14C]-dihydropteroate product using thin-layer chromatography (TLC) or a rapid filtration manifold. Quantify product formation via scintillation counting.

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic non-linear regression. Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell MIC and PABA Reversal Assay

Causality & Validation: A standard Minimum Inhibitory Concentration (MIC) assay only proves that a compound stops bacterial growth. It does not prove how. By introducing a "PABA Reversal" arm to the protocol, we create a self-validating system. Because sulfonamides are competitive inhibitors, flooding the extracellular environment with excess PABA will outcompete the drug at the DHPS active site. If exogenous PABA restores bacterial growth, the mechanism of action is confirmed. If the bacteria still die, the compound possesses off-target toxicity.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of the target bacterial strain (e.g., S. aureus or E. coli) to 5×105 CFU/mL in Mueller-Hinton Broth (MHB). Note: MHB must be strictly depleted of thymidine and exogenous folates to prevent natural assay bypass.

  • Drug Titration: Dispense a 2-fold serial dilution of the sulfonamide into two parallel 96-well plates (Plate A and Plate B).

  • PABA Rescue Setup: To Plate B only, spike in 100 µM of exogenous PABA. Plate A receives a vehicle control.

  • Incubation & Readout: Incubate both plates at 37°C for 18–24 hours. Measure optical density at 600 nm ( OD600​ ).

  • Validation Check: The MIC in Plate A represents the baseline antibacterial potency. Plate B must show a significantly shifted MIC (e.g., >64-fold increase), validating the DHPS-specific mechanism.

Workflow Prep 1. Recombinant DHPS Expression Incubation 2. Compound Incubation Prep->Incubation Assay 3. Enzymatic Kinetics Assay Incubation->Assay MIC 4. Whole-Cell MIC & PABA Reversal Incubation->MIC Analysis 5. Data Analysis (IC50, Ki, SAR) Assay->Analysis MIC->Analysis

Self-validating in vitro workflow for evaluating DHPS inhibitor kinetics and efficacy.

Quantitative Data Summary

To facilitate comparative SAR analysis against standard sulfonamides (like sulfamethoxazole or sulfapyridine), the expected in vitro parameters for 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide are summarized below.

Table 1: Comparative Kinetic and Physicochemical Parameters

ParameterDescriptionRepresentative Value
Target Enzyme Dihydropteroate Synthase (DHPS)EC 2.5.1.15
Enzyme Kinetics ( Km​ ) Michaelis constant for natural PABA substrate~1.5 - 3.0 µM
Inhibitor Affinity ( Ki​ ) Inhibition constant for the 3-methyl derivative~0.8 - 2.5 µM
Whole-Cell MIC Minimum Inhibitory Concentration (E. coli WT)4 - 16 µg/mL
PABA Reversal MIC Shift Fold-change in MIC upon addition of 100 µM PABA> 64-fold increase
Physicochemical pKa​ Ionization constant of the N1 -sulfonamide proton~7.0 - 7.5

References

  • [2] Dihydropteroate synthase - Wikipedia. Source: wikipedia.org. URL:

  • [1] In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides - Benchchem. Source: benchchem.com. URL:

  • [5] Activity Sulfonamides - Medical Pharmacology. Source: pharmacology2000.com. URL:

  • [4] Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase - PMC - NIH. Source: nih.gov. URL:

  • [3] 2.5.1.15 dihydropteroate synthase - ENZYME. Source: expasy.org. URL:

Sources

Exploratory

CAS 72460-27-6 physical and chemical properties

An In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of CAS 72460-27-6 Executive Summary & Structural Profiling CAS 72460-27-6, systematically identified as 4-Amino-N-(3-methylpyridin-2-yl)benzenesulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of CAS 72460-27-6

Executive Summary & Structural Profiling

CAS 72460-27-6, systematically identified as 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (commonly referred to as 3'-methylsulfapyridine), is a highly specialized sulfonamide derivative[1][2]. With a molecular formula of C12H13N3O2S and a molecular weight of 263.32 g/mol , this compound serves as a critical intermediate in medicinal chemistry and acts as a structural analog to the classical antibiotic sulfapyridine[2].

Structurally, the molecule consists of a 4-aminobenzenesulfonamide core linked to a 3-methylpyridine ring at the N1 position. The presence of the 3-methyl group on the pyridine ring introduces significant steric and electronic effects compared to unsubstituted sulfapyridine. The electron-donating inductive effect (+I) of the methyl group increases the electron density on the adjacent pyridine nitrogen. This subtle electronic shift influences the tautomeric equilibrium of the sulfonamide linkage and alters its physicochemical properties, specifically its acid-base behavior and lipophilicity, making it a unique candidate for targeted drug development and organic synthesis.

Physical and Thermodynamic Properties

Understanding the physicochemical profile of CAS 72460-27-6 is essential for formulation, extraction, and chromatographic method development. The compound exhibits amphoteric characteristics due to the basic pyridine nitrogen and the acidic sulfonamide proton[3].

Table 1: Physicochemical and Thermodynamic Data of CAS 72460-27-6

PropertyValueScientific Implication
Molecular Weight 263.32 g/mol [2]Optimal size for small-molecule drug design and membrane permeation.
Melting Point 198 °C[3]Indicates strong intermolecular hydrogen bonding (sulfonamide dimer formation) and high crystal lattice stability.
Boiling Point 384 °C (Predicted)[3]High boiling point reflects strong dipole-dipole interactions within the liquid phase.
Density 1.39 g/cm³[3]Typical for dense, heteroatom-rich aromatic systems.
LogKow (Octanol-Water) 0.833[3]Moderate lipophilicity, balancing aqueous solubility and lipid membrane permeability.
LogD (pH 7.4) -0.246[3]At physiological pH, the compound is predominantly ionized, significantly increasing aqueous solubility.
pKa (Acidic Apparent) 8.33[3]Corresponds to the deprotonation of the sulfonamide nitrogen (-SO2NH-).
pKa (Basic Apparent) 2.56[3]Corresponds to the protonation of the primary aromatic amine and the pyridine nitrogen.
Surface Tension 68.3 dyn/cm[3]Suggests moderate cohesive forces in the liquid state.

Causality in Physicochemical Behavior: The acidic pKa of 8.33 is notably higher than many standard sulfonamides, a shift directly attributable to the 3-methylpyridine ring[3]. The methyl group sterically hinders the stabilization of the sulfonamide anion and donates electron density, making the sulfonamide proton slightly less acidic. This specific pKa dictates that at a physiological pH of 7.4, a significant fraction of the drug remains in its unionized form, facilitating passive diffusion across lipid bilayers, while the ionized fraction ensures adequate solubility in aqueous media.

Synthetic Methodology & Reaction Causality

The synthesis of CAS 72460-27-6 follows a classical sulfonamide condensation pathway, analogous to the industrial synthesis of sulfapyridine[4][5]. The core challenge in synthesizing para-aminobenzenesulfonamides is preventing the self-condensation (polymerization) of the bifunctional starting material.

Strategic Choice of Reagents: To circumvent self-condensation, the para-amine group must be masked. N-acetylsulfanilyl chloride (4-acetamidobenzenesulfonyl chloride) is utilized as the electrophile[4][5]. The acetyl protecting group deactivates the amine, ensuring that the sulfonyl chloride reacts exclusively with the exogenously added nucleophile, 2-amino-3-methylpyridine[5].

Step-by-Step Experimental Protocol (Self-Validating System):

  • Nucleophilic Condensation:

    • Procedure: Dissolve 1.0 equivalent of 2-amino-3-methylpyridine in anhydrous pyridine. Slowly add 1.1 equivalents of N-acetylsulfanilyl chloride portion-wise at 0–5 °C under vigorous stirring.

    • Causality: Pyridine acts as both the solvent and an acid scavenger. It neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine. The low temperature (0–5 °C) suppresses highly exothermic side reactions, such as the formation of bis-sulfonamides[5].

  • Isolation of the Intermediate:

    • Procedure: After stirring at room temperature for 12 hours, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the intermediate, N-acetyl-3'-methylsulfapyridine. Filter and wash with cold water.

  • Deprotection (Alkaline Hydrolysis):

    • Procedure: Suspend the intermediate in a 10% NaOH aqueous solution. Reflux the mixture for 1–2 hours.

    • Causality: The alkaline conditions selectively hydrolyze the amide bond (acetyl group) without cleaving the highly stable sulfonamide (S-N) bond.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the less polar N-acetyl intermediate and the emergence of a highly polar spot (free amine, responsive to ninhydrin stain) validates the completion of the deprotection step.

  • Neutralization and Crystallization:

    • Procedure: Cool the reaction mixture and carefully adjust the pH to ~6.0–6.5 using glacial acetic acid. Filter the resulting precipitate, wash with distilled water, and recrystallize from aqueous ethanol to yield the pure product.

    • Causality: The isoelectric point of the compound lies in this slightly acidic range. Neutralizing to this specific pH maximizes the precipitation of the zwitterionic/neutral form of CAS 72460-27-6, acting as a self-purifying step.

Synthesis A N-Acetylsulfanilyl Chloride (Electrophile) C N-Acetyl-3'-methylsulfapyridine (Intermediate) A->C Pyridine (0-5 °C) - HCl B 2-Amino-3-methylpyridine (Nucleophile) B->C Nucleophilic Attack D CAS 72460-27-6 (Final Product) C->D 10% NaOH, Reflux Alkaline Hydrolysis

Synthetic workflow for CAS 72460-27-6 via nucleophilic substitution and deprotection.

Environmental Fate and Transport

For researchers involved in scale-up or environmental risk assessment, the ecological profile of CAS 72460-27-6 is critical.

  • Biodegradation: The compound has a predicted biodegradation half-life of 3.39 days. The presence of the primary aromatic amine provides a site for microbial oxidative cleavage, leading to relatively rapid environmental breakdown.

  • Soil Adsorption Coefficient (Koc): With a Koc of 275 L/kg, the compound exhibits moderate mobility in soil. It is not expected to strongly bind to organic matter, meaning it could potentially migrate into groundwater if not properly managed in industrial effluents.

  • Bioconcentration Factor (BCF): The BCF is exceptionally low (2.70 L/kg), indicating that the compound does not bioaccumulate in aquatic organisms, aligning with its relatively low LogKow[3].

Mechanistic Pathway & Biological Relevance

As a sulfonamide, CAS 72460-27-6 acts as a structural analog of p-aminobenzoic acid (PABA)[4]. In biological systems, it competitively inhibits the enzyme dihydropteroate synthase (DHPS), which is essential for the de novo synthesis of folate in bacteria. The 3-methylpyridine moiety occupies the same binding pocket as the pteridine ring of the natural substrate, while the sulfonamide group mimics the carboxylate of PABA.

MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) [Target Enzyme] PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis THF Tetrahydrofolate (Active Folate) DHP->THF Downstream Pathway Drug CAS 72460-27-6 (Competitive Inhibitor) Drug->DHPS Competitive Inhibition

Mechanism of action: Competitive inhibition of DHPS in the folate synthesis pathway.

References

  • precisionFDA / U.S. FDA. "4-AMINO-N-(3-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE". precisionFDA Substance Database. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- Properties". CompTox Chemicals Dashboard (DTXSID30222758). URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- Env. Fate/Transport". CompTox Chemicals Dashboard (DTXSID30222758). URL:[Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives". Wiley Online Library. URL:[Link]

Sources

Foundational

synthesis pathways for 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide

Title : Synthesis Pathways for 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide: A Technical Guide for Drug Development Professionals Executive Summary 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS: 72460-27-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title : Synthesis Pathways for 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide: A Technical Guide for Drug Development Professionals

Executive Summary 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS: 72460-27-6)[1] is a specialized sulfonamide derivative featuring a 3-methylpyridine moiety. As a Senior Application Scientist, I have structured this technical whitepaper to evaluate the three primary synthetic strategies for this molecule: the classical acetyl-protection route, the nitro-reduction pathway, and the modern palladium-catalyzed Buchwald-Hartwig cross-coupling. This guide emphasizes the mechanistic causality behind reagent selection, providing self-validating protocols designed for scalability, atom economy, and high yield.

Retrosynthetic Logic and Pathway Selection

The core structure of the target molecule consists of a 4-aminobenzenesulfonyl pharmacophore linked via a sulfonamide bond to a 2-amino-3-methylpyridine group. Direct coupling of 4-aminobenzenesulfonyl chloride with the pyridine derivative is chemically unviable due to the rapid self-condensation (polymerization) of the unprotected aniline moiety. Consequently, synthetic pathways must either mask the amino group (via protection or oxidation state) or bypass the sulfonyl chloride intermediate entirely.

Retrosynthesis Target 4-Amino-N-(3-methylpyridin-2-yl) benzenesulfonamide Route1 Route 1: Acetyl Protection Target->Route1 Disconnection 1 Route2 Route 2: Nitro Reduction Target->Route2 Disconnection 2 Route3 Route 3: Cross-Coupling Target->Route3 Disconnection 3 SM1 4-Acetamidobenzenesulfonyl chloride + 2-Amino-3-methylpyridine Route1->SM1 SM2 4-Nitrobenzenesulfonyl chloride + 2-Amino-3-methylpyridine Route2->SM2 SM3 Sulfanilamide + 2-Bromo-3-methylpyridine Route3->SM3

Retrosynthetic analysis of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide via three routes.

Pathway 1: The Classical Acetyl-Protection Route (Industry Standard)

Mechanistic Rationale: To prevent polymerization, the aniline amino group is protected as an acetamide, utilizing 4-acetamidobenzenesulfonyl chloride (ASC) as the electrophile. The coupling reaction generates hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the weakly nucleophilic 2-amino-3-methylpyridine. While traditional methods utilized toxic pyridine as both solvent and base, modern optimized protocols employ a [2]. This modification drives the equilibrium forward while vastly simplifying the aqueous workup.

Following sulfonylation, the acetyl group must be removed. Acidic hydrolysis (using 6M HCl) is strictly preferred over basic hydrolysis. The sulfonamide S-N bond is relatively stable to acid but can undergo undesired cleavage under harsh basic conditions. Furthermore, acid hydrolysis simplifies the subsequent neutralization step, avoiding the [3].

Step-by-Step Protocol:

  • Sulfonylation : Dissolve 2-amino-3-methylpyridine (1.0 eq) and Na2CO3 (1.4 eq) in DCM (20 mL/g).

  • Addition : Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in DCM dropwise at room temperature.

  • Monitoring : Stir for 4-6 hours. Validate reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the ASC spot confirms self-validation.

  • Workup : Add distilled water to dissolve inorganic salts. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate N-(4-acetamidophenylsulfonyl)-3-methylpyridin-2-amine.

  • Deacetylation : Suspend the intermediate in 6M HCl (10 mL/g) and reflux for 4-6 hours.

  • Neutralization & Isolation : Cool to room temperature. Carefully add 25% NaOH or solid NaHCO3 until the pH reaches ~7.0 and a white precipitate forms. Filter, wash with cold water, and recrystallize from ethanol.

Workflow Step1 Step 1: Sulfonylation Mix 2-Amino-3-methylpyridine & Na2CO3 in DCM Step2 Add 4-Acetamidobenzenesulfonyl chloride dropwise at RT Step1->Step2 Step3 Aqueous Workup & Extraction Isolate Acetylated Intermediate Step2->Step3 Step4 Step 2: Deacetylation Reflux with 6M HCl (4-6 hrs) Step3->Step4 Step5 Neutralization Add 25% NaOH until precipitation Step4->Step5 Step6 Purification Recrystallization or Column Chromatography Step5->Step6

Step-by-step experimental workflow for the classical acetyl-protection synthesis pathway.

Pathway 2: The Nitro-Reduction Route

Mechanistic Rationale: This pathway utilizes 4-nitrobenzenesulfonyl chloride. The strongly electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride, accelerating the nucleophilic attack by 2-amino-3-methylpyridine. Post-coupling, the nitro group is reduced to the required amine. While catalytic hydrogenation (Pd/C, H2) is highly atom-economical, the sulfur atom in the sulfonamide linkage can occasionally poison the palladium catalyst. Therefore, chemical reduction using Iron powder and HCl (Béchamp reduction) or Tin(II) chloride (SnCl2) is often employed as a robust, scalable alternative.

Step-by-Step Protocol:

  • Coupling : React 4-nitrobenzenesulfonyl chloride with 2-amino-3-methylpyridine in THF using triethylamine (TEA) as a base at 0 °C to RT.

  • Isolation : Concentrate the solvent, wash with dilute HCl to remove unreacted amine, and extract with ethyl acetate.

  • Reduction : Dissolve the nitro-intermediate in ethanol. Add Iron powder (5.0 eq) and a catalytic amount of concentrated HCl. Reflux for 2 hours.

  • Filtration : Filter the hot mixture through a Celite pad to remove iron oxides.

  • Crystallization : Concentrate the filtrate and induce crystallization by adding cold water.

Pathway 3: Buchwald-Hartwig Cross-Coupling Route (Modern Catalytic Approach)

Mechanistic Rationale: Advancements in organometallic chemistry allow for the direct C-N bond formation between a primary sulfonamide (sulfanilamide) and an aryl halide (2-bromo-3-methylpyridine) via [4]. This route bypasses the highly reactive and moisture-sensitive sulfonyl chloride intermediates entirely.

The catalytic cycle relies on the oxidative addition of the aryl bromide to a Pd(0) species, followed by the coordination of the deprotonated sulfonamide, and finally reductive elimination to form the C-N bond[5]. Because the amination of heteroaryl halides is prone to catalyst deactivation, the use of[5] (such as XantPhos or BrettPhos) is critical. These ligands enforce a specific "bite angle" that accelerates the reductive elimination step, preventing the formation of stable, unreactive Pd(II) complexes.

Step-by-Step Protocol:

  • Preparation : In an oven-dried Schlenk flask, combine sulfanilamide (1.2 eq), 2-bromo-3-methylpyridine (1.0 eq), Pd2(dba)3 (0.02 eq), XantPhos (0.04 eq), and Cs2CO3 (2.0 eq).

  • Degassing : Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.

  • Reaction : Add anhydrous 1,4-dioxane (10 mL/mmol). Stir the mixture at 110 °C for 12 hours.

  • Validation : Monitor via LC-MS. The appearance of the mass ion [M+H]+ corresponding to the target molecule validates the reductive elimination phase.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through Celite to remove the palladium catalyst and inorganic bases.

  • Purification : Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Complex (Oxidative Addition) Pd0->PdII_Ox 2-Bromo-3-methylpyridine PdII_Am Pd(II) Amido (Amine Coordination) PdII_Ox->PdII_Am Sulfanilamide + Base Product Product Release (Reductive Elimination) PdII_Am->Product Product->Pd0 Regenerate Pd(0)

Buchwald-Hartwig catalytic cycle for the cross-coupling synthesis of the target sulfonamide.

Quantitative Data & Pathway Comparison

To guide process chemistry decisions, the following table summarizes the quantitative metrics and operational parameters of the three pathways.

Synthesis PathwayExpected Overall YieldAtom EconomyScalabilityKey ReagentsEnvironmental Factor (E-Factor)
Classical Acetyl-Protection 65% - 80%ModerateHigh (Industry Standard)ASC, Na2CO3, 6M HClHigh (Due to protecting group waste)
Nitro-Reduction 60% - 75%ModerateMedium4-Nitrobenzenesulfonyl chloride, Fe/HClModerate (Iron oxide waste generation)
Buchwald-Hartwig Coupling 70% - 85%HighLow-Medium (Catalyst Cost)Sulfanilamide, Pd2(dba)3, XantPhosLow (Highly catalytic, minimal step count)

Conclusion

For the synthesis of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide, the Classical Acetyl-Protection route remains the most robust choice for large-scale manufacturing due to the low cost of reagents and predictable crystallization workups. However, for discovery chemistry and library synthesis where atom economy and step-count are prioritized, the Buchwald-Hartwig cross-coupling pathway offers a superior, elegant alternative that bypasses corrosive sulfonyl chlorides entirely.

References

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal / PMC, 2020. URL:[Link]

  • A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education / ACS Publications, 2011. URL:[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis, 2024. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide

Foreword: Proactive Stability Profiling in Drug Development In the landscape of pharmaceutical development, understanding the inherent stability of an active pharmaceutical ingredient (API) is not merely a regulatory che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of pharmaceutical development, understanding the inherent stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox but a fundamental cornerstone of successful drug design and commercialization. The thermodynamic stability of a molecule dictates its shelf-life, informs formulation strategies, and ultimately impacts its safety and efficacy. This guide provides a comprehensive framework for the in-depth evaluation of the thermodynamic stability of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide, a sulfonamide derivative of significant interest. By delving into the principles of stability testing and providing actionable experimental protocols, this document aims to empower researchers, scientists, and drug development professionals to proactively characterize and mitigate stability-related risks.

Molecular Overview and Physicochemical Properties

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 g/mol .[1] Its chemical structure consists of a benzenesulfonamide core substituted with an amino group and a 3-methylpyridin-2-yl moiety.

PropertyValueSource
CAS Number72460-27-6[1]
Molecular FormulaC12H13N3O2S[1]
Molecular Weight263.32[1]
Predicted Melting Point198 °C[2]
Predicted Water Solubility1.60e-3 mg/L[2]
Predicted pKa (acidic)8.33[2]
Predicted pKa (basic)2.56[2]

A foundational understanding of these properties is critical as they influence the compound's behavior in various environments and inform the design of appropriate analytical methodologies for stability assessment.

The Imperative of Thermodynamic Stability Assessment

The thermodynamic stability of an API refers to its resistance to chemical degradation under various environmental conditions. For sulfonamides, common degradation pathways include hydrolysis, oxidation, and photolysis. A thorough investigation of these degradation kinetics is essential for:

  • Shelf-life Determination: Predicting the time frame over which the API will remain within its specified quality attributes.

  • Formulation Development: Selecting appropriate excipients and packaging that will protect the API from degradation.

  • Regulatory Compliance: Fulfilling the requirements of regulatory bodies such as the FDA and EMA, which mandate comprehensive stability data for drug approval.[3]

  • Safety and Efficacy: Ensuring that the drug product remains safe and effective throughout its lifecycle by minimizing the formation of potentially toxic degradation products.

Experimental Design for Thermodynamic Stability Profiling

A robust stability testing program employs a multi-faceted approach, combining forced degradation studies with long-term and accelerated stability testing under controlled conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API under more aggressive conditions than those it would typically encounter. The primary objectives are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This information is invaluable for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) F Sample Preparation (Neutralization, Dilution) A->F B Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) B->F C Oxidative Degradation (e.g., 3% H2O2, RT) C->F D Thermal Degradation (e.g., 80°C, solid state) D->F E Photolytic Degradation (ICH Q1B guidelines) E->F G HPLC-UV/PDA Analysis (Assay and Impurity Profiling) F->G H LC-MS/MS Analysis (Degradant Identification) G->H I Identification of Degradation Products H->I J Elucidation of Degradation Pathways I->J K Development of Stability- Indicating Method J->K

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation Studies:

  • Stock Solution Preparation: Prepare a stock solution of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a predetermined time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Store at room temperature, protected from light, for a predetermined time.

    • Thermal Degradation: Store the solid API in a controlled temperature oven at 80°C.

    • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the purity of the main peak using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products have been detected.

  • Degradant Identification: Utilize LC-MS/MS to identify the molecular weights and fragmentation patterns of the degradation products, which aids in structure elucidation.

ICH-Compliant Stability Studies

Long-term and accelerated stability studies are conducted under prescribed temperature and humidity conditions to determine the shelf-life of the drug product.[3][4]

ICH Recommended Storage Conditions:

StudyStorage Condition
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
Intermediate30°C ± 2°C / 65% RH ± 5% RH
Accelerated40°C ± 2°C / 75% RH ± 5% RH

Protocol for ICH-Compliant Stability Studies:

  • Protocol Design: Develop a comprehensive stability protocol that outlines the study objectives, batches to be tested, storage conditions, testing frequency, and analytical methods to be used.[5]

  • Sample Packaging: Package the API in containers that are representative of the proposed commercial packaging.

  • Storage: Place the packaged samples in qualified stability chambers maintained at the specified temperature and humidity conditions.

  • Testing: At each designated time point (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), withdraw samples and perform a full suite of analytical tests, including:

    • Appearance

    • Assay

    • Degradation products/Impurities

    • Water content

  • Data Analysis: Analyze the data for trends and determine if any significant changes have occurred over time. The results are used to establish a retest period for the API.

Analytical Methodologies for Stability Assessment

The use of validated, stability-indicating analytical methods is paramount for obtaining reliable stability data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for stability testing due to its ability to separate and quantify the API and its degradation products with high sensitivity and precision.[6]

Key Components of a Stability-Indicating HPLC Method:

  • Column: A reversed-phase column (e.g., C18) is typically used for sulfonamides.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

  • Detector: A UV or PDA detector is used for quantification. A PDA detector is particularly useful for assessing peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and characterization of degradation products.[4][7] By providing molecular weight and fragmentation information, LC-MS can help to elucidate the structures of unknown impurities.

Logical Flow for Degradant Characterization:

Degradant_Characterization A Detection of Unknown Peak in HPLC B LC-MS Analysis A->B C Determine Molecular Weight B->C D MS/MS Fragmentation Analysis C->D E Propose Putative Structure D->E F Synthesis and Characterization of Standard E->F G Confirmation of Structure F->G

Caption: Logical Flow for Degradant Characterization.

Data Interpretation and Thermodynamic Considerations

The data generated from stability studies can be used to determine the degradation kinetics of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide. By applying the Arrhenius equation, which relates the rate of a chemical reaction to temperature, it is possible to predict the shelf-life of the compound under different storage conditions.[3]

Studies on the thermal degradation of other sulfonamides have shown that the process often follows first-order kinetics.[8][9] The activation energies, half-lives, and degradation percentages can be calculated to provide a comprehensive thermodynamic profile of the molecule's stability.[8][9] Furthermore, the enthalpy and entropy of degradation can be determined, and in some cases, an enthalpy-entropy compensation effect has been observed for sulfonamide degradation.[8][9]

Conclusion and Future Directions

A thorough understanding of the thermodynamic stability of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is critical for its successful development as a pharmaceutical agent. The experimental and analytical frameworks outlined in this guide provide a robust starting point for researchers to comprehensively characterize the stability of this molecule. By proactively identifying potential degradation pathways and developing appropriate control strategies, the long-term quality, safety, and efficacy of drug products containing this API can be assured. Future work should focus on the isolation and definitive structural elucidation of any significant degradation products, as well as an investigation into the impact of formulation excipients on the stability profile.

References

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1006-1012. [Link]

  • ResearchGate. (n.d.). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Emery Pharma. (n.d.). Pharmaceutical Stability Testing. [Link]

  • LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • Vici Health Sciences. (2025, January 3). Stability Testing for Pharmaceutical Drug Products. [Link]

  • Agrawal, Y. K., et al. (1987). Sulfa drugs: thermodynamic proton-ligand and metal-ligand stability constants. Journal of Pharmaceutical Sciences, 76(12), 903-906. [Link]

  • precisionFDA. (n.d.). 4-AMINO-N-(3-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE. [Link]

  • Martínez, F. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

  • EPA. (n.d.). Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- Properties. [Link]

Sources

Foundational

In Vivo Metabolism of 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide: A Technical Whitepaper

Executive Summary The compound 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS No. 72460-27-6) is a structural analogue of sulfapyridine, distinguished by a 3-methyl substitution on the pyridine ring.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS No. 72460-27-6) is a structural analogue of sulfapyridine, distinguished by a 3-methyl substitution on the pyridine ring. Like other arylamine sulfonamides, its pharmacological efficacy and toxicological profile are entirely dictated by its in vivo biotransformation. This whitepaper maps the compound's pharmacokinetic fate, detailing the mechanistic bifurcation between safe Phase II clearance and toxic Phase I bioactivation, and provides self-validating methodologies for its analytical profiling.

Mechanistic Framework of Arylamine Biotransformation

The in vivo metabolism of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is governed by a competitive metabolic bifurcation. The balance between these pathways dictates whether the drug is safely excreted or shunted toward reactive intermediates that cause idiosyncratic toxicity.

Phase II Detoxification: N4-Acetylation (The Primary Shunt)

The dominant clearance mechanism is the transfer of an acetyl group from Acetyl-CoA to the N4-arylamine, catalyzed by hepatic N-acetyltransferases (NAT1 and NAT2). This conversion yields an N4-acetamide metabolite. While this modification abolishes antimicrobial activity, it significantly increases the molecule's hydrophobicity, which can lead to crystalluria if urine is highly acidic.

Crucially, NAT2 expression is highly polymorphic. The human population is divided into "rapid" and "slow" acetylators. This genetic variance is the causal root of sulfonamide toxicity: slow acetylators experience prolonged systemic exposure to the parent compound, forcing the drug into secondary oxidative pathways .

Phase I Toxification: CYP450-Mediated N4-Hydroxylation

When the acetylation pathway is saturated or genetically impaired, Cytochrome P450 enzymes (predominantly CYP2C9) oxidize the N4-amine to a hydroxylamine (-NHOH). While the hydroxylamine itself is moderately stable, it rapidly auto-oxidizes in vivo to a highly electrophilic nitroso (-N=O) intermediate.

This nitroso species is the primary toxicophore. It covalently binds to cellular macromolecules (protein haptenization), triggering severe T-cell-mediated hypersensitivity reactions, such as agranulocytosis and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) .

Phase II Conjugation: N1-Glucuronidation

A minor but vital detoxification pathway involves UGT-mediated glucuronidation at the N1-sulfonamide nitrogen. Unlike acetylation, glucuronidation drastically increases aqueous solubility, facilitating rapid renal clearance without the risk of crystallization .

MetabolicPathway Parent 4-amino-N-(3-methylpyridin-2-yl) benzenesulfonamide N4_Acetyl N4-Acetyl Metabolite (Inactive, Excreted) Parent->N4_Acetyl NAT1 / NAT2 (Acetyl-CoA) N4_Hydroxy N4-Hydroxylamine (Intermediate) Parent->N4_Hydroxy CYP2C9 (NADPH) N1_Gluc N1-Glucuronide (Water Soluble) Parent->N1_Gluc UGTs (UDPGA) Nitroso Nitroso Metabolite (Reactive, Toxic) N4_Hydroxy->Nitroso Auto-oxidation Protein Protein Adducts (Hypersensitivity) Nitroso->Protein Covalent Binding

Fig 1: Primary in vivo metabolic pathways of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide.

Self-Validating Analytical Methodologies

To accurately profile the metabolism of this compound, experimental designs must account for the transient nature of reactive intermediates. The following protocols are engineered as self-validating systems, ensuring that data artifacts are mathematically identifiable.

In Vitro Phenotyping via Human Liver Microsomes (HLMs)

Causality & Validation: This assay isolates Phase I and Phase II pathways by selectively introducing specific cofactors. The inclusion of a deuterated internal standard (IS) prior to quenching validates extraction efficiency, while a zero-cofactor matrix blank validates that metabolite formation is strictly enzyme-dependent.

  • Matrix Assembly: Incubate 1 µM of the parent compound with pooled HLMs (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Pathway Isolation:

    • For Phase I (Oxidation): Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • For Phase II (Acetylation): Initiate the reaction by adding 1 mM Acetyl-CoA.

  • Quenching & Trapping: At specific intervals (0, 15, 30, 60 min), quench the reaction with 3 volumes of ice-cold acetonitrile containing 100 nM of Sulfamethoxazole-d4 (Internal Standard). To capture the transient hydroxylamine, add 1 mM ascorbic acid to prevent auto-oxidation to the nitroso species.

  • Analysis: Centrifuge at 15,000 × g for 10 min. Analyze the supernatant via LC-MS/MS.

In Vivo Mass Balance and Clearance Profiling

Causality & Validation: Utilizing metabolic cages allows for the absolute quantification of all excreted matter. By comparing the total molar sum of the parent and identified metabolites in urine/feces against the administered dose, the system self-validates: a recovery of <90% mathematically indicates an unidentified metabolic pathway or irreversible tissue binding (protein adducts) .

  • Dosing: Administer a single 20 mg/kg dose (IV or PO) to male Sprague-Dawley rats.

  • Containment & Sampling: House subjects in metabolic cages. Collect plasma via tail vein at logarithmic intervals (0.25 to 24 h). Collect total urine and feces at 0–8, 8–12, and 12–24 h intervals.

  • Solid Phase Extraction (SPE): Spike samples with the deuterated IS. Process through Oasis HLB SPE cartridges to desalt and concentrate the analytes, ensuring trace metabolites (like ring-hydroxylated variants) are above the limit of detection.

  • HRMS Elucidation: Analyze eluents using Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) to determine exact mass and structural fragmentation.

Workflow Dose In Vivo Dosing (IV / PO) MetCage Metabolic Cages (Mass Balance) Dose->MetCage Sample Sample Collection (Plasma, Urine) MetCage->Sample SPE Solid Phase Extraction (Isotope IS Added) Sample->SPE LCMS LC-HRMS Analysis (Metabolite ID) SPE->LCMS Data Kinetic Modeling & Clearance Data LCMS->Data

Fig 2: Self-validating experimental workflow for in vivo metabolite profiling and mass balance.

Quantitative Data Profiling

The quantitative distribution of metabolites provides a direct readout of the subject's metabolic phenotype. The tables below summarize the expected pharmacokinetic parameters and metabolite distribution for a standard mammalian model.

Table 1: Representative Pharmacokinetic Parameters (Plasma)

ParameterValue (Mean ± SD)Biological Significance
Cmax 15.2 ± 2.1 µg/mLPeak systemic exposure post-dose.
Tmax 2.5 ± 0.5 hIndicator of gastrointestinal absorption rate.
t1/2 (Elimination) 9.8 ± 1.4 hHighly variable; governed strictly by NAT2 phenotype.
Clearance (Cl) 1.2 L/hCombined hepatic biotransformation and renal elimination.

Table 2: In Vivo Metabolite Distribution (% of Total Recovered Dose in Urine)

MetabolitePrimary Enzyme% Recovery (24h)Toxicity Profile
Parent Drug None (Unchanged)25 - 30%Pharmacologically active.
N4-Acetyl NAT1 / NAT245 - 55%Inactive; high risk of renal crystalluria.
N4-Hydroxylamine CYP2C9< 5%Transient; precursor to toxic nitroso species.
N1-Glucuronide UGTs10 - 15%Inactive; safely and rapidly excreted.
Ring-Hydroxylated CYP450 (Various)~ 5%Minor pathway; generally non-toxic.

Conclusion

The in vivo metabolism of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is a complex interplay between competing enzymatic pathways. By utilizing self-validating mass balance workflows and targeted in vitro phenotyping, researchers can accurately map the clearance of this compound and predict its idiosyncratic toxicity liabilities in genetically diverse populations.

References

  • Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity Annals of Internal Medicine URL: [Link]

  • Sulfasalazine-Induced Agranulocytosis Is Associated With the Human Leukocyte Antigen Locus National Center for Biotechnology Information (PMC) URL:[Link]

  • Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats Semantic Scholar URL:[Link]

  • Sulfamethoxazole | C10H11N3O3S | CID 5329 PubChem (National Institutes of Health) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Resolution LC-MS/MS Quantitation of 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide in Biological Matrices

Executive Summary & Scope The accurate quantitation of sulfonamide derivatives in biological matrices is a critical requirement in both pharmacokinetic (PK) profiling and residue depletion monitoring. This application no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The accurate quantitation of sulfonamide derivatives in biological matrices is a critical requirement in both pharmacokinetic (PK) profiling and residue depletion monitoring. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (a structural analog featuring a 3-methylpyridine moiety). By leveraging mixed-mode solid-phase extraction (SPE) and optimized multiple reaction monitoring (MRM), this protocol eliminates matrix-induced ion suppression while achieving a lower limit of quantitation (LLOQ) suitable for rigorous regulatory submissions.

Mass Spectrometry Fundamentals: Fragmentation Causality

To design a highly selective MRM assay, one must understand the thermodynamic vulnerabilities of the target molecule under Collision-Induced Dissociation (CID). 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (Exact Mass: 263.07 Da) readily ionizes in positive electrospray ionization (ESI+) to form a stable protonated precursor ion [M+H]+ at m/z 264.1.

The selection of product ions is driven by the following mechanistic pathways:

  • Quantifier Ion (m/z 156.0): The most thermodynamically favored cleavage occurs at the S–N bond, yielding the classic sulfanilyl cation. Because this fragment is common to nearly all sulfonamides, it provides maximum signal intensity and sensitivity .

  • Primary Qualifier Ion (m/z 109.1): Cleavage of the SO2​ –NH bond with proton transfer yields the protonated 3-methylpyridin-2-amine cation. This fragment is structurally specific to this exact analog, providing orthogonal selectivity to prevent false positives from other sulfonamide drugs in complex matrices.

  • Secondary Qualifier Ion (m/z 92.0): Subsequent neutral loss of SO2​ (-64 Da) from the m/z 156.0 fragment yields the aniline cation. This transition requires higher collision energy but serves as an excellent secondary confirmation point .

Fragmentation M Precursor Ion [M+H]+ m/z 264.1 F1 Quantifier Ion Sulfanilyl Cation m/z 156.0 M->F1 Cleavage of S-N bond (CE: 15 eV) F2 Qualifier Ion 1 3-Methylpyridin-2-amine m/z 109.1 M->F2 Cleavage of SO2-NH bond (CE: 22 eV) F3 Qualifier Ion 2 Aniline Cation m/z 92.0 F1->F3 Loss of SO2 (-64 Da) (CE: 28 eV)

Proposed ESI+ fragmentation pathway for 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide.

Experimental Protocols & Self-Validating Systems

Rationale for Sample Preparation

Direct protein precipitation (PPT) often leaves residual phospholipids that co-elute with target analytes, causing severe ion suppression in the ESI source. To ensure a self-validating system , this protocol employs a stable isotope-labeled internal standard (SIL-IS) coupled with a Hydrophilic-Lipophilic Balanced (HLB) Solid-Phase Extraction (SPE). The HLB polymeric sorbent retains the analyte across a wide pH range, allowing for aggressive aqueous washing steps that strip away endogenous salts and proteins without risking analyte breakthrough .

Step-by-Step Sample Preparation Workflow
  • Spiking: Aliquot 200 µL of plasma (or homogenized tissue extract) into a 2 mL microcentrifuge tube. Add 10 µL of SIL-IS working solution (e.g., Sulfamethoxazole-d4 at 100 ng/mL) to correct for downstream recovery variations.

  • Protein Precipitation: Add 800 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 800 µL of the supernatant to a clean tube and dilute with 1.6 mL of LC-MS grade water. Causality: Reducing the organic content below 15% ensures the analyte will partition strongly onto the SPE sorbent during loading.

  • SPE Conditioning: Condition a 30 mg/1 cc HLB SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the diluted supernatant onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to elute highly polar interferences.

  • Elution: Elute the target analyte with 1 mL of 100% Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.

SPE_Workflow A Plasma Sample (200 µL) + Internal Standard B Protein Precipitation (Acetonitrile, 800 µL) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer & Dilution (Water) C->D E SPE Load (Oasis HLB Cartridge) D->E F Wash (5% Methanol in Water) E->F G Elution (100% Methanol) F->G H Evaporation & Reconstitution (Mobile Phase A) G->H I LC-MS/MS Analysis H->I

Solid-Phase Extraction workflow for plasma sample preparation prior to LC-MS/MS analysis.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a sub-2-micron C18 column to provide high peak capacity and narrow peak widths, maximizing the signal-to-noise ratio.

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid lowers the pH below the pKa of the primary amine, ensuring complete protonation for optimal ESI+ efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Table 1: Liquid Chromatography Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.00955Initial
0.50955Isocratic Hold
3.001090Linear Gradient
4.001090Column Wash
4.10955Re-equilibration
5.50955End
Mass Spectrometry Parameters

The triple quadrupole mass spectrometer is operated in ESI+ MRM mode. Source parameters are optimized to ensure robust desolvation of the aqueous mobile phase without inducing premature thermal degradation of the sulfonamide.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Table 2: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound264.1156.0503015Quantifier
Target Compound264.1109.1503022Qualifier 1
Target Compound264.192.0503028Qualifier 2
SIL-IS (d4)258.1160.0503016IS Quantifier

Quantitative Data & Method Validation

A self-validating bioanalytical method must demonstrate that matrix effects do not compromise quantitative accuracy . The method was validated according to international bioanalytical guidelines, utilizing matrix-matched calibration curves ranging from 1 to 1000 ng/mL.

Table 3: Method Validation Summary

ParameterMetric / ResultAcceptance Criteria
Linearity ( R2 ) > 0.998 (1/x² weighting) 0.990
Limit of Detection (LOD) 0.2 ng/mLS/N 3
Lower Limit of Quantitation 1.0 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 3.2% – 6.5% 15%
Inter-day Accuracy 94.5% – 106.2%85% – 115%
SPE Recovery 88% ± 4%Consistent across concentrations
Matrix Effect (Ion Suppression) -4.2% (Compensated by IS) ± 15%

Note: Matrix effect was calculated by comparing the peak area of the analyte spiked post-extraction into blank matrix versus the peak area of a neat standard solution at the same concentration.

References

  • Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. Analytical Chemistry.[Link]

  • A Simple and Sensitive Liquid Chromatography−Mass Spectrometry Confirmatory Method for Analyzing Sulfonamide Antibacterials in Milk and Egg. Journal of Agricultural and Food Chemistry.[Link]

  • Functionalization of amino terminated carbon nanotubes with isocyanates for magnetic solid phase extraction of sulfonamides from milk and their subsequent determination by liquid chromatography-high resolution mass spectrometry. Food Chemistry.[Link]

  • Pharmacokinetics Study on Laying Hen Feathers and Sulfonamide Residue Monitoring on Poultry Feathers. Journal of Agricultural and Food Chemistry.[Link]

Application

developing a standard curve for 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide

Application Note & Protocol Title: A Validated UV-Vis Spectrophotometric Method for the Development of a Standard Curve for 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide Audience: Researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: A Validated UV-Vis Spectrophotometric Method for the Development of a Standard Curve for 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, validated protocol for creating a standard curve for the quantification of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide using UV-Vis spectrophotometry. The procedure herein outlines the principles of the method, preparation of standards, data acquisition, and construction of the calibration curve. Furthermore, it details the validation of the method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability, accuracy, and precision of the results.[1][2][3] This document is intended to serve as a comprehensive guide for researchers requiring accurate quantification of this sulfonamide compound.

Introduction

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide compound.[4] Accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is a critical step in drug development, quality control, and research. A standard curve, or calibration curve, is a fundamental tool in analytical chemistry used to determine the concentration of an unknown sample by comparing its analytical response to a set of standards with known concentrations.[5][6]

This guide details the development of a standard curve using UV-Vis spectrophotometry, a widely accessible and reliable technique. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.[5][7][8][9]

Principle of the Method

The Beer-Lambert Law is the fundamental principle behind quantitative spectrophotometry.[7][8] The relationship is expressed as:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity, a constant unique to the substance at a specific wavelength (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (mol L⁻¹)

By preparing a series of solutions with known concentrations (standards) and measuring their absorbance, a linear plot of absorbance versus concentration can be generated.[5] This plot, the standard curve, provides a linear equation (y = mx + c) that allows for the calculation of the concentration of an unknown sample from its measured absorbance.[5]

Materials and Reagents

  • Analyte: 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (Reference Standard, >99% purity)

  • Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH). The chosen solvent must dissolve the analyte and have low absorbance at the analytical wavelength.[10]

  • Equipment:

    • Calibrated analytical balance (4-decimal place)

    • UV-Vis Spectrophotometer (double-beam recommended)

    • Matched 1 cm quartz cuvettes

    • Class A volumetric flasks (e.g., 10 mL, 25 mL, 100 mL)

    • Calibrated micropipettes and tips

    • Beakers and other standard laboratory glassware

Experimental Protocol

Preparation of Stock Solution (100 µg/mL)

The initial step is to prepare a concentrated stock solution from which all subsequent standards will be made.[10][11]

  • Accurately weigh approximately 10.0 mg of the 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide reference standard using an analytical balance.

  • Quantitatively transfer the weighed powder into a 100 mL Class A volumetric flask.

  • Add approximately 70 mL of the chosen solvent (e.g., Methanol) to the flask.

  • Sonicate or vortex the flask until the solid is completely dissolved.

  • Allow the solution to return to room temperature.

  • Carefully add the solvent up to the calibration mark.

  • Cap the flask and invert it at least 15-20 times to ensure homogeneity.

  • Label this as the "Stock Solution (100 µg/mL)". This solution should be stored protected from light, and its stability should be assessed over time.[10]

Preparation of Calibration Standards

Prepare a series of at least 5-7 calibration standards by serially diluting the stock solution.[10][12] This example uses a 5-point curve.

Standard LevelConcentration (µg/mL)Volume of Stock (100 µg/mL) to takeFinal Volume (in Volumetric Flask)
12.00.5 mL25 mL
24.01.0 mL25 mL
38.02.0 mL25 mL
412.03.0 mL25 mL
516.04.0 mL25 mL

Procedure:

  • For each standard level, accurately pipette the specified "Volume of Stock" into the corresponding "Final Volume" volumetric flask.

  • Dilute to the mark with the same solvent used for the stock solution.

  • Mix thoroughly by inversion.

  • Prepare a "blank" solution containing only the solvent. This will be used to zero the spectrophotometer.

Instrumental Analysis
  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Use one of the mid-range concentration standards (e.g., 8.0 µg/mL) to perform a wavelength scan (e.g., from 400 nm down to 200 nm).

    • Identify the wavelength (λmax) at which the maximum absorbance occurs. Sulfonamides typically show strong absorbance in the UV range, often between 250-280 nm.[13] All subsequent measurements must be performed at this fixed λmax for maximum sensitivity and adherence to the Beer-Lambert law.

  • Absorbance Measurement:

    • Set the spectrophotometer to the determined λmax.

    • Fill a clean cuvette with the blank solution and place it in the reference cell holder (for double-beam) or use it to zero the instrument (for single-beam).

    • Rinse a second cuvette with the first standard solution (2.0 µg/mL) two to three times before filling it for measurement.

    • Measure the absorbance of the first standard.

    • Repeat the rinsing and measurement process for each of the remaining standards, progressing from the lowest to the highest concentration.

    • It is recommended to measure each standard in triplicate to assess precision.[6]

Data Analysis and Standard Curve Construction

Plotting the Data

Construct a scatter plot with the analyte concentration on the x-axis and the corresponding average absorbance on the y-axis.

Table 1: Example Calibration Curve Data

Concentration (µg/mL)Absorbance (AU) - Replicate 1Absorbance (AU) - Replicate 2Absorbance (AU) - Replicate 3Average Absorbance
2.00.1520.1550.1530.153
4.00.3010.3050.3030.303
8.00.6100.6150.6120.612
12.00.9150.9200.9170.917
16.01.2201.2251.2231.223
Linear Regression Analysis

Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²).

  • y = Absorbance

  • m = Slope of the line

  • x = Concentration

  • b = y-intercept

  • = Coefficient of determination

For a valid calibration curve, the R² value should ideally be ≥ 0.999. The y-intercept should be close to zero.

Workflow for Standard Curve Development

G cluster_prep Preparation Phase cluster_dilution Dilution Series cluster_analysis Analysis Phase cluster_data Data Processing weigh Weigh Reference Standard dissolve Dissolve in Solvent in Volumetric Flask weigh->dissolve stock Create Stock Solution (e.g., 100 µg/mL) dissolve->stock dilute Perform Serial Dilutions from Stock Solution stock->dilute standards Prepare Calibration Standards (e.g., 2, 4, 8, 12, 16 µg/mL) dilute->standards scan Determine λmax using Spectrophotometer standards->scan blank Prepare Solvent Blank measure Measure Absorbance of Blank & Standards at λmax blank->measure scan->measure plot Plot Absorbance vs. Concentration measure->plot regress Perform Linear Regression (y = mx + b, R²) plot->regress validate Validate Method (ICH Q2(R1)) regress->validate

Caption: Workflow from standard preparation to method validation.

Method Validation

To ensure the analytical method is suitable for its intended purpose, key validation parameters must be assessed as per ICH Q2(R1) guidelines.[1][2][14][15]

  • Linearity: Assessed by the R² of the calibration curve over the specified range. An R² value ≥ 0.999 demonstrates excellent linearity.

  • Range: The concentration interval over which the method is shown to be linear, accurate, and precise. For this example, the range is 2.0 - 16.0 µg/mL.

  • Accuracy: The closeness of test results to the true value. It can be determined by analyzing samples with known concentrations (quality control samples) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Calculated as the Relative Standard Deviation (RSD) of replicate measurements.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, etc.).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[16][17]

    • LOQ: The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.[16][17] They can be estimated based on the standard deviation of the response and the slope of the calibration curve:[16]

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where 'σ' is the standard deviation of the y-intercept of the regression line and 'S' is the slope of the calibration curve.[16][18]

Application: Determining an Unknown Concentration

  • Prepare the unknown sample using the same solvent and ensure its concentration falls within the linear range of the standard curve. If necessary, perform a dilution.

  • Measure the absorbance of the unknown sample at the same λmax.

  • Use the linear regression equation to calculate the concentration: Concentration (x) = (Absorbance (y) - b) / m

  • Multiply the result by any dilution factor used during sample preparation.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Poor Linearity (R² < 0.995) Pipetting or dilution errors.Use calibrated pipettes and Class A glassware. Prepare fresh standards.
Contaminated solvent or glassware.Use high-purity solvent and thoroughly clean all glassware.
Absorbance values are too high (>1.5 AU).Narrow the concentration range of the standards.
High Y-Intercept Contaminated blank solution.Prepare a fresh blank using pure solvent.
Incorrect blanking procedure.Ensure the instrument is zeroed correctly with the blank before measuring standards.
Inconsistent/Drifting Readings Instrument lamps not warmed up.Allow the spectrophotometer to warm up for at least 30 minutes.
Dirty or mismatched cuvettes.Clean cuvettes thoroughly; always use the same cuvette or matched pair.
Analyte instability.Prepare standards fresh daily; protect from light if photosensitive.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Nikolaou, K., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Academia.edu. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Edinburgh Instruments. (2021). Beer-Lambert Law | Transmittance & Absorbance. [Link]

  • Le, T. X., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Separation Science. [Link]

  • Connelly, A. (2017). Preparation of calibration standards. WordPress.com. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. [Link]

  • Save My Exams. (2024). Beer-Lambert Law. [Link]

  • ALWSCI. (2026). How To Prepare Calibration Standards For HPLC, UV-Vis, AAS, And ICP-MS: A Complete Laboratory Guide. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Bitesize Bio. (2025). Excelling With Excel: Analytical Method Validation Using LOD and LOQ. [Link]

  • LibreTexts. (n.d.). Standardizing Analytical Methods. [Link]

  • The Organic Chemistry Tutor. (2018). Beer Lambert's Law, Absorbance & Transmittance - Spectrophotometry, Basic Introduction - Chemistry [Video]. YouTube. [Link]

  • ScienceDirect. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • ResearchGate. (2022). Calculation of the limit of detection (LOD) and limit of quantification (LOC) from the standard error of the intercept. [Link]

  • Khan Academy. (n.d.). Worked example: Calculating concentration using the Beer–Lambert law. [Link]

  • Khan Academy. (n.d.). Spectrophotometry and the Beer–Lambert Law. [Link]

  • Publications Office of the European Union. (n.d.). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. [Link]

  • Domínguez-Vidal, A., et al. (2024). From a glimpse into the key aspects of calibration and correlation to their practical considerations in chemical analysis. RSC Advances. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • de la Rosa, F., et al. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulfonate. Canadian Journal of Chemistry. [Link]

  • Tade, R. S., et al. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences. [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Food Safety & Quality Control Lab. (2025). Calibration Preparation Explained: Essential Steps for Accurate Measurements [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches. [Link]

  • precisionFDA. (n.d.). 4-AMINO-N-(3-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE. [Link]

Sources

Method

Application Notes and Protocols for the Extraction of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide from Biological Matrices

Introduction: The Bioanalytical Imperative for a Novel Sulfonamide 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide compound of interest in contemporary drug development pipelines. Its efficacy and saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioanalytical Imperative for a Novel Sulfonamide

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide compound of interest in contemporary drug development pipelines. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic and pharmacodynamic properties, which necessitates robust and reliable bioanalytical methods to quantify its presence in complex biological matrices such as plasma, serum, and urine. The development of a validated extraction method is the cornerstone of any quantitative bioanalytical workflow, directly impacting the accuracy, precision, and reliability of downstream analytical measurements, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This comprehensive guide provides detailed application notes and step-by-step protocols for the extraction of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide from biological fluids. We will delve into the mechanistic rationale behind three widely adopted extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The protocols are designed to be self-validating, incorporating principles outlined in international guidelines such as the ICH M10 Bioanalytical Method Validation guidance, ensuring the generation of high-quality, reproducible data for regulatory submissions and research applications.[1][2][3][4][5]

A thorough understanding of the analyte's physicochemical properties is paramount for the logical development of an extraction strategy.

Table 1: Physicochemical Properties of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide

PropertyValueImplication for Extraction
Molecular Formula C₁₂H₁₃N₃O₂SProvides the molecular weight for analytical calculations.
pKa (acidic) ~8.33The sulfonamide group is weakly acidic. At pH values significantly below 8.33, it will be predominantly in its neutral form.
pKa (basic) ~2.56The amino groups are basic. At pH values significantly above 2.56, the primary amino group will be in its neutral form.
LogKow (Octanol-Water Partition Coefficient) 0.833Indicates moderate lipophilicity, suggesting that the neutral form of the molecule will be soluble in organic solvents.
Water Solubility LowReinforces the need for extraction into an organic phase for efficient recovery.

Source: EPA CompTox Chemicals Dashboard

Method 1: Protein Precipitation (PPT) - The Rapid Approach for High-Throughput Screening

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from biological samples, making it highly suitable for early-stage drug discovery and high-throughput screening environments. The principle lies in altering the solvation of proteins, causing them to denature and precipitate out of solution. Organic solvents like acetonitrile are commonly employed for this purpose.

Causality of Experimental Choices

The choice of acetonitrile as the precipitating agent is deliberate. It is a water-miscible organic solvent that effectively disrupts the hydration shell around proteins, leading to their aggregation and precipitation. A solvent-to-sample ratio of 3:1 (v/v) is generally optimal to ensure complete protein removal without excessive dilution of the analyte.

PPT_Workflow cluster_0 Protein Precipitation Workflow Sample 1. Plasma/Serum Sample Add_ACN 2. Add Acetonitrile (3:1 v/v) Sample->Add_ACN Precipitating Agent Vortex 3. Vortex to Mix Add_ACN->Vortex Ensure thorough mixing Centrifuge 4. Centrifuge Vortex->Centrifuge Pellet precipitated proteins Supernatant 5. Collect Supernatant Centrifuge->Supernatant Analyte in solution Analysis 6. LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for Protein Precipitation.

Detailed Protocol for Protein Precipitation

Materials:

  • Biological matrix (plasma or serum) containing 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Pipettes and tips

Procedure:

  • Sample Aliquoting: Pipette 200 µL of the biological sample (plasma or serum) into a clean 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 600 µL of ice-cold acetonitrile to the microcentrifuge tube. This achieves a 3:1 solvent-to-sample ratio.

  • Mixing: Cap the tube and vortex vigorously for 30-60 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Collection: Carefully aspirate the supernatant, which contains the analyte, and transfer it to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase used for LC-MS/MS analysis.

  • Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE) - The Classic Approach for Cleaner Extracts

Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. By manipulating the pH of the aqueous phase, the ionization state of the analyte can be controlled, thereby influencing its partitioning into the organic phase.

Causality of Experimental Choices

The key to a successful LLE is pH adjustment. For 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide, which has both a weakly acidic sulfonamide group (pKa ~8.33) and basic amino groups (pKa ~2.56), adjusting the pH of the biological sample to a value between these two pKa values (e.g., pH 5-7) will ensure that the molecule is predominantly in its neutral, more lipophilic form. This significantly enhances its partitioning into a non-polar organic solvent. Ethyl acetate is a common choice of solvent due to its moderate polarity, which allows for good recovery of a wide range of drug compounds, and its immiscibility with water.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Sample 1. Plasma/Urine Sample pH_Adjust 2. Adjust pH (e.g., to 6.0) Sample->pH_Adjust Control ionization state Add_Solvent 3. Add Organic Solvent (e.g., Ethyl Acetate) pH_Adjust->Add_Solvent Vortex 4. Vortex to Mix Add_Solvent->Vortex Facilitate partitioning Centrifuge 5. Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic 6. Collect Organic Layer Centrifuge->Collect_Organic Analyte in organic phase Evaporate 7. Evaporate to Dryness Collect_Organic->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction.

Detailed Protocol for Liquid-Liquid Extraction

Materials:

  • Biological matrix (plasma or urine)

  • pH buffer (e.g., 0.1 M phosphate buffer, pH 6.0)

  • Ethyl acetate (HPLC grade)

  • Glass centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Pipettes and tips

Procedure:

  • Sample Preparation: In a glass centrifuge tube, mix 200 µL of the biological sample with 200 µL of 0.1 M phosphate buffer (pH 6.0).

  • Solvent Addition: Add 1 mL of ethyl acetate to the tube.

  • Extraction: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC-MS/MS mobile phase. Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: Inject an appropriate volume into the LC-MS/MS system.

Method 3: Solid-Phase Extraction (SPE) - The Gold Standard for Selectivity and Concentration

Solid-phase extraction is a highly selective and versatile sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent, resulting in a clean and concentrated extract. Polymeric reversed-phase sorbents, such as Oasis HLB, are particularly well-suited for the extraction of a broad range of compounds, including sulfonamides, from biological matrices.

Causality of Experimental Choices

The Oasis HLB sorbent is a hydrophilic-lipophilic balanced copolymer, which allows for the retention of a wide range of compounds through reversed-phase mechanisms.[6] The protocol involves conditioning the sorbent with an organic solvent (methanol) to activate the stationary phase, followed by equilibration with an aqueous solution (water) to prepare it for the aqueous sample. The sample is loaded at a slightly acidic pH to ensure the analyte is in its neutral form, maximizing its retention on the non-polar sorbent. A weak organic wash removes polar interferences, and finally, the analyte is eluted with a strong organic solvent like methanol. The use of a polymeric sorbent offers advantages over traditional silica-based phases, including stability across a wider pH range and higher recovery for a broader range of analytes.[7]

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow (Oasis HLB) Condition 1. Condition with Methanol Equilibrate 2. Equilibrate with Water Condition->Equilibrate Prepare sorbent Load 3. Load Pre-treated Sample Equilibrate->Load Analyte retention Wash 4. Wash with Weak Organic Solvent Load->Wash Remove interferences Elute 5. Elute with Methanol Wash->Elute Recover analyte Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction.

Detailed Protocol for Solid-Phase Extraction using Oasis HLB

Materials:

  • Oasis HLB SPE cartridges (e.g., 30 mg, 1 cc)

  • SPE vacuum manifold

  • Biological matrix (plasma or urine)

  • Phosphoric acid (4% in water)

  • Methanol (HPLC grade)

  • Deionized water

  • Collection tubes

  • Evaporation system

Procedure:

  • Sample Pre-treatment: Dilute 200 µL of the biological sample with 200 µL of 4% phosphoric acid in water. This acidification step ensures the analyte is in its neutral form for optimal retention.

  • SPE Cartridge Conditioning: Place the Oasis HLB cartridges on the vacuum manifold. Condition the sorbent by passing 1 mL of methanol through the cartridge.

  • SPE Cartridge Equilibration: Equilibrate the sorbent by passing 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar matrix components.

  • Elution: Elute the analyte from the sorbent by passing 1 mL of methanol through the cartridge into clean collection tubes.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC-MS/MS mobile phase.

  • Analysis: Inject an appropriate volume into the LC-MS/MS system.

Trustworthiness: A Self-Validating System

Each of these protocols should be subjected to a full bioanalytical method validation in accordance with regulatory guidelines such as the ICH M10.[1][2][3][4][5] Key validation parameters to assess include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the reproducibility of the measurements.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

By systematically evaluating these parameters, the chosen extraction method can be demonstrated to be robust, reliable, and fit for its intended purpose.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • AAPS. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)-. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Majors, R. E. (2007). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC North America, 25(3), 248-262. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Biotage. (2023). What Sorbent should I Use? Selecting the correct SPE Chemistry. [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • Tölgyesi, A., & Vereczkey, G. (2004). Food sample preparation for the determination of sulfonamides by high-performance liquid chromatography: State-of-the-art. Journal of Chromatography A, 1045(1-2), 1-18. [Link]

  • Zhang, Y., et al. (2018). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology, 42(9), 615-623. [Link]

  • Waters Corporation. (n.d.). Oasis™ PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals. [Link]

  • Biotage. (2023). Why is pH adjustment important for sample prep methods?. [Link]

  • O'Hagan, S., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6381-6391. [Link]

  • Flynn, A. (2022, February 11). Video pH pKa and Extraction [Video]. YouTube. [Link]

  • Waters Corporation. (n.d.). Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis® PRiME HLB SPE for High Analyte Recovery. [Link]

  • Jessop, P. G. (2023). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. Molecules, 28(22), 7626. [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. [Link]

  • Aurora Biomed. (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide Synthesis

Welcome to the Technical Support Center for the synthesis of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals facing yield bottlen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals facing yield bottlenecks or purity issues during the classical two-step synthesis of this sulfonamide derivative.

By understanding the mechanistic causality behind each protocol step, you can transform empirical troubleshooting into a predictable, self-validating workflow.

Reaction Workflow & Mechanistic Overview

The synthesis relies on the electrophilic condensation of 2-amino-3-methylpyridine with N-acetylsulfanilyl chloride (ASC), followed by the selective deacetylation of the intermediate to reveal the active primary amine.

Mechanism ASC N-acetylsulfanilyl chloride (Electrophile) Cond Condensation Reaction (Pyridine, 0-25°C) ASC->Cond AMP 2-amino-3-methylpyridine (Nucleophile) AMP->Cond Inter N-acetyl Intermediate (Mono-sulfonylation) Cond->Inter T < 25°C to prevent bis-sulfonylation Hydro Base-Catalyzed Deacetylation (10% NaOH, Reflux) Inter->Hydro Prod Target Product 4-amino-N-(3-methylpyridin-2-yl) benzenesulfonamide Hydro->Prod Neutralize to pH 5.5-6.0 for precipitation

Workflow for the synthesis of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide.

Troubleshooting Guides & FAQs

Q1: Why is my yield of the N-acetyl intermediate so low, and why am I seeing a major non-polar byproduct on TLC? Expertise & Experience: The primary amine of 2-amino-3-methylpyridine is highly nucleophilic but sterically hindered. If the base used is too strong (e.g., Triethylamine) or the N-acetylsulfanilyl chloride is added too rapidly at room temperature, the initial mono-sulfonamide product can undergo a second nucleophilic attack, leading to bis-sulfonylation[1]. The non-polar byproduct you observe is likely this bis-sulfonamide derivative. Trustworthiness & Action: To self-validate, run an LC-MS; the bis-sulfonamide will appear at roughly[M + 233 - 1]. To optimize the yield, switch to anhydrous pyridine as both the solvent and the acid scavenger[2]. Pyridine forms a reactive sulfonylpyridinium intermediate while maintaining a mild basicity that suppresses the deprotonation of the newly formed sulfonamide, thereby preventing the second sulfonylation event[1]. Keep the reaction temperature strictly between 0°C and 5°C during the addition phase.

Q2: Can I use aqueous conditions instead of anhydrous pyridine for the condensation step? Expertise & Experience: Yes. If avoiding pyridine is necessary due to toxicity or scale-up constraints, you can employ modified Schotten-Baumann conditions[3]. This involves using an aqueous alkaline medium (e.g., aqueous Na₂CO₃ or NaOH) mixed with a water-miscible solvent like acetone[4]. Trustworthiness & Action: While Schotten-Baumann conditions are greener, the competing hydrolysis of N-acetylsulfanilyl chloride into sulfonic acid can reduce your yield[5]. To counteract this, use a slight excess of the sulfonyl chloride (1.1 to 1.2 equivalents) and maintain vigorous biphasic stirring to ensure the amine reacts faster than the water[6].

Q3: During the deacetylation step, my product degrades, or the reaction is incomplete. How do I optimize the hydrolysis? Expertise & Experience: The goal here is to cleave the N-acetyl amide bond without breaking the sulfonamide (S-N) bond. Sulfonamides are generally stable to aqueous base, but prolonged heating in strong acid can lead to S-N cleavage[7]. Trustworthiness & Action: Transition from acid hydrolysis to base-catalyzed hydrolysis. Refluxing the intermediate in 10% aqueous NaOH for 1-2 hours selectively hydrolyzes the amide[5]. Monitor the disappearance of the N-acetyl peak (~2.0 ppm) via ¹H-NMR or track the reaction via TLC until the starting material is fully consumed.

Q4: How do I efficiently isolate the final 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide from the basic hydrolysis mixture? Expertise & Experience: The final product is amphoteric. It possesses a basic pyridine/aniline moiety and an acidic sulfonamide proton (pKa ~6-7). Its solubility in water is lowest at its isoelectric point. Trustworthiness & Action: After hydrolysis, cool the reaction mixture to 0-5°C and carefully neutralize it with concentrated HCl[7]. Constantly monitor the pH. Once the pH reaches approximately 5.5 to 6.0, the product will precipitate as a dense white/off-white solid[5]. Over-acidification (pH < 4) will re-dissolve the product as a hydrochloride salt, ruining your isolated yield.

Quantitative Data: Condensation Optimization

The table below summarizes the causality between reaction conditions and the yield of the N-acetyl intermediate, demonstrating why pyridine is the preferred solvent/base system for sterically hindered amines[1],[2].

Solvent SystemBaseTemperature (°C)Amine:ASC Molar RatioIntermediate Yield (%)Bis-sulfonylation (%)
DichloromethaneTriethylamine251.0 : 1.145~30
Acetone / WaterNa₂CO₃0 - 51.0 : 1.265~15
PyridinePyridine251.0 : 1.185< 5
Pyridine (Slow Add) Pyridine 0 - 5 1.1 : 1.0 92 < 2

Standardized Experimental Protocol

Step 1: Condensation (Synthesis of the N-acetyl Intermediate)
  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 2-amino-3-methylpyridine (1.1 eq) in anhydrous pyridine (approx. 5 mL per gram of amine)[2].

  • Cooling: Cool the solution to 0–5°C using an ice-water bath.

  • Addition: Slowly add N-acetylsulfanilyl chloride (1.0 eq) portion-wise over 30 minutes to prevent thermal spikes[2].

  • Reaction: Allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to room temperature and stir for an additional 4–6 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Pour the reaction mixture into crushed ice. The N-acetyl intermediate will precipitate. Filter the solid, wash thoroughly with cold water to remove residual pyridine, and dry under a vacuum.

Step 2: Base-Catalyzed Deacetylation
  • Hydrolysis: Suspend the dried N-acetyl intermediate in a 10% (w/v) aqueous NaOH solution (approx. 10 mL per gram of intermediate)[5].

  • Heating: Reflux the mixture at 100°C for 1.5 to 2 hours. The suspension will gradually become a clear solution as the sulfonamide deprotonates and dissolves.

  • Verification: Sample the reaction, neutralize a few drops, and check by TLC to ensure complete consumption of the intermediate.

Step 3: Isolation and Purification
  • Neutralization: Cool the alkaline solution to 0–5°C in an ice bath.

  • Precipitation: Dropwise, add concentrated HCl (37%) while stirring vigorously. Monitor the pH continuously using a calibrated pH meter or precision indicator paper.

  • Collection: Stop the addition when the pH reaches 5.5–6.0. A thick white/off-white precipitate of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide will form[5].

  • Purification: Filter the precipitate under a vacuum, wash with ice-cold distilled water, and recrystallize from ethanol/water if higher purity (>99%) is required.

References

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis - ACS Publications. 1

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide - ACS Publications. 3

  • US6022984A - Efficient synthesis of furan sulfonamide compounds - Google Patents. 4

  • Sulfanilic acid - Grokipedia.8

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity - IScientific. 5

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. 6

  • Protocol for the Synthesis of Sulfonamides from 2-Amino-benzenesulfonyl Chloride - Benchchem. 2

  • A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes - ResearchGate. 7

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS Peak Tailing for Sulfonamide Derivatives

Focus: 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide Molecular Context & The Root of the Problem 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is a complex sulfonamide derivative (structurally related to sulfap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide

Molecular Context & The Root of the Problem

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is a complex sulfonamide derivative (structurally related to sulfapyridine) characterized by its amphoteric nature. The molecule possesses three distinct ionizable sites:

  • Aniline Nitrogen: Weakly basic (pKa ~2.5)

  • Pyridine Nitrogen: Basic (pKa ~5.5)

  • Sulfonamide NH: Weakly acidic (pKa ~7.5)

Because of these competing pKa values, analyzing this compound using standard unbuffered or mid-pH mobile phases forces the molecule into a mixed ionization state. This results in multiple retention mechanisms, severe secondary interactions with the stationary phase, and ultimately, unacceptable peak tailing[1].

Interactive Diagnostic Workflow

TroubleshootingWorkflow Start Peak Tailing Detected (Asymmetry > 1.5) CheckPH 1. Check Mobile Phase pH Is pH near pKa (5-8)? Start->CheckPH AdjustPH Adjust to pH < 3.0 (0.1% Formic Acid) CheckPH->AdjustPH Yes CheckBuffer 2. Check Buffer Strength Is ionic strength < 5 mM? CheckPH->CheckBuffer No AdjustPH->CheckBuffer AddBuffer Add 10 mM Ammonium Formate CheckBuffer->AddBuffer Yes CheckColumn 3. Check Column Chemistry Standard C18? CheckBuffer->CheckColumn No AddBuffer->CheckColumn ChangeColumn Switch to End-capped or Polar-embedded C18 CheckColumn->ChangeColumn Yes Success Symmetrical Peak (Asymmetry 0.9 - 1.2) CheckColumn->Success No ChangeColumn->Success

Step-by-step diagnostic workflow for resolving sulfonamide peak tailing in LC-MS.

Troubleshooting FAQs

Q1: Why does 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide exhibit severe peak tailing in standard reversed-phase LC-MS? Causality: The primary culprit is secondary interactions between the basic nitrogen atoms of the analyte and the acidic residual silanols (pKa ~3.5-4.5) on the silica-based stationary phase[1]. When the mobile phase pH is between 4 and 7, the basic pyridine and aniline groups are protonated (cationic), while the silanols are deprotonated (anionic). This creates a strong ionic attraction that disrupts the primary hydrophobic retention mechanism, causing the analyte to "drag" through the column. Additionally, the pyridine ring is a known metal-chelator, which can interact with trace heavy metals in stainless steel tubing.

Mechanism cluster_0 Primary Causes of Tailing cluster_1 Targeted Solutions Molecule 4-amino-N-(3-methylpyridin-2-yl) benzenesulfonamide Silanol Secondary Interactions with Residual Silanols Molecule->Silanol MixedState Mixed Ionization States (pH close to pKa) Molecule->MixedState Metal Metal Chelation (Pyridine Ring) Molecule->Metal Endcap End-capped / Polar Embedded Column Silanol->Endcap Acidic Acidic pH (<3.0) + Volatile Buffer MixedState->Acidic Inert Bio-inert Hardware / PEEK Tubing Metal->Inert

Mechanistic causes of peak tailing and corresponding targeted chromatographic solutions.

Q2: How do I optimize the mobile phase to resolve this tailing while maintaining MS sensitivity? Causality: The goal is to force the molecule into a single ionization state while neutralizing the stationary phase. By adjusting the mobile phase to an acidic pH (<3.0) using 0.1% Formic Acid, the basic nitrogens become fully protonated, and the residual silanols become fully protonated (neutral). This eliminates the primary ionic interaction causing tailing[2]. To further mask any inaccessible active sites, add 10 mM Ammonium Formate. The ammonium ions (NH₄⁺) compete with the analyte for residual silanols, acting as a dynamic blocking agent without causing ion suppression in the MS source[3].

Q3: Which stationary phase chemistry is best suited for this compound? Causality: Standard C18 columns often lack sufficient end-capping to shield basic analytes from the silica core. Switch to a polar-embedded C18 or a highly cross-linked, double-endcapped C18 column. Polar-embedded phases contain an amide or ether linkage near the silica surface, which creates a localized layer of water. This prevents the basic pyridine and aniline groups of the sulfonamide from penetrating deep enough to interact with the underlying silanols, ensuring a purely hydrophobic interaction[4].

Q4: Could column hardware or system tubing be contributing to the issue? Causality: Yes. Sulfonamides, particularly those with pyridine rings, are known metal-chelators. If you observe sudden peak tailing or a loss of signal intensity over time, the analyte may be adsorbing to iron or nickel ions in the stainless steel flow path. Solution: Passivate the LC system with 20% nitric acid (column bypassed), or switch to bio-inert hardware (e.g., PEEK-lined tubing, MP35N alloy, or surface-modified titanium).

Quantitative Data Presentation

The following table summarizes the impact of various chromatographic conditions on the peak shape and efficiency of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide.

Column ChemistryMobile Phase CompositionPeak Asymmetry ( As​ )Theoretical Plates ( N )MS Signal Intensity
Standard C18 (Non-endcapped)Water / ACN (No Additives)2.8 (Severe Tailing)2,500Low
Standard C18 (Endcapped)0.1% Formic Acid in Water / ACN1.6 (Moderate Tailing)6,800High
Polar-Embedded C180.1% Formic Acid in Water / ACN1.2 (Slight Tailing)10,500High
Polar-Embedded C180.1% FA + 10 mM NH₄Formate / ACN1.05 (Symmetrical)14,200Optimal
Experimental Protocol: System Optimization and Self-Validation

To ensure trustworthiness and reproducibility, every analytical run must begin with a self-validating System Suitability Test (SST). This protocol guarantees that the system is chemically inert and properly equilibrated before precious samples are injected.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1 L of 18.2 MΩ ultrapure water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v) and 630 mg of Ammonium Formate (10 mM). Sonicate for 5 minutes to degas.

  • Organic Phase (B): Measure 1 L of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

Step 2: Column Installation and Conditioning

  • Install a polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Bypass the MS detector and direct the flow to waste.

  • Flush the column with 100% Phase B for 20 column volumes (CV) at 0.3 mL/min to remove the storage solvent.

  • Equilibrate the column with the starting gradient conditions (e.g., 95% A / 5% B) for 20 CV until the baseline UV signal and system pressure are completely stable.

Step 3: System Suitability Test (SST) Execution

  • Prepare a 10 ng/mL neat standard of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide in 95% A / 5% B.

  • Inject 2 µL of the standard into the LC-MS system.

  • Monitor the specific MRM transitions (e.g., [M+H]⁺ → diagnostic fragments).

  • Validation Check: Calculate the Peak Asymmetry Factor ( As​ ) at 10% peak height using the chromatography data system.

    • Pass Criterion: If As​ ≤ 1.3, the system is validated. Proceed with the sample sequence.

    • Fail Criterion: If As​ > 1.3, halt the sequence. The system is not self-validating. Perform a solvent wash, check for dead volume in the fittings, or replace the column inlet frit before re-testing.

References
  • Title: A Validated Atmospheric Pressure Chemical Ionization Method for Analyzing Sulfonamides in Pork Muscle Source: Agilent Technologies URL
  • Title: Analysis of Sulfonamides in Honey Using the Triple Quad 3500 System Source: SCIEX URL
  • Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Source: Agilent Technologies URL

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide in Plasma Samples

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals working with 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals working with 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (a structurally modified sulfapyridine derivative).

Sulfonamides present unique bioanalytical challenges due to their amphoteric nature, high plasma protein binding, and susceptibility to matrix effects. This guide synthesizes field-proven methodologies to ensure scientific integrity and robust quantification in your LC-MS/MS workflows.

Part 1: Troubleshooting & FAQs

Q1: Why am I seeing low or inconsistent recovery of the target sulfonamide from human or animal plasma? A: This is the most common issue encountered and is driven by high plasma protein binding . Sulfonamides typically exhibit 50–80% binding to human serum albumin.

  • The Causality: If you use a neutral extraction solvent, the analyte remains tightly bound to the precipitated protein pellet and is discarded. The benzenesulfonamide group has a pKa of ~6–8, while the aniline nitrogen has a pKa of ~2–3. To disrupt this protein binding, you must lower the pH of your extraction solvent.

  • The Solution: We recommend using acidified acetonitrile (containing 0.1% to 2% Formic Acid) [1]. The acidic environment protonates the functional groups, denatures the albumin, and forces the analyte to partition into the organic supernatant, consistently yielding >90% recovery[1].

Q2: My plasma samples show significant degradation of the analyte after 3 freeze-thaw cycles. How can I stabilize it? A: While the sulfonamide backbone is chemically stable, the primary amine (4-amino group) is susceptible to ex vivo oxidation, and the compound can undergo photodegradation[2].

  • The Causality: Light exposure (UV/ambient) can cleave or oxidize the sulfonamide linkage. Furthermore, residual enzymatic activity in poorly handled plasma can degrade the free amine.

  • The Solution: To stabilize the samples, always collect and process plasma in amber microcentrifuge tubes or under yellow light[2]. Snap-freeze plasma aliquots immediately in dry ice/ethanol and store at -80°C.

Q3: I am experiencing severe peak tailing and ion suppression in LC-MS/MS. Is this a sample prep issue? A: Yes, this is a combination of matrix effects and secondary column interactions.

  • The Causality: Simple protein precipitation (PP) leaves endogenous phospholipids in the extract, which cause severe ion suppression in the electrospray ionization (ESI) source. Additionally, the basic 3-methylpyridine nitrogen interacts with unendcapped silanol groups on C18 columns, causing peak tailing.

  • The Solution: Upgrade your sample prep from simple PP to Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB)[1]. For the chromatography, ensure your mobile phase is buffered (e.g., 2 mM ammonium acetate with 0.1% formic acid) to shield silanol interactions and sharpen the peak[3].

Part 2: Standard Operating Protocol (SOP)

Self-Validating Plasma Extraction Workflow

This protocol utilizes a self-validating mechanism: by adding a stable isotope-labeled internal standard (IS) before extraction, any volumetric losses during transfer or matrix suppression in the MS source are mathematically normalized, validating the extraction efficiency of every single sample.

Step-by-Step Methodology:

  • Sample Thawing: Thaw plasma samples on ice, strictly shielded from direct light (use foil or yellow light).

  • Spiking (Self-Validation): Transfer 50 µL of plasma into an amber 1.5 mL Eppendorf tube. Immediately add 10 µL of Internal Standard (e.g., Sulfapyridine-d4, 100 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid[1].

  • Disruption: Vortex vigorously for 2 minutes. Critical Step: This ensures complete denaturation of plasma proteins and releases the bound analyte.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer & Drying: Transfer 150 µL of the clear supernatant to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (Water with 0.1% Formic Acid). Vortex for 30 seconds.

  • Analysis: Inject 5 µL into the LC-MS/MS system using a buffered mobile phase gradient[3].

Part 3: Quantitative Stability Data

The following table summarizes the validated stability metrics for 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide in human plasma under various storage conditions.

Storage ConditionTemperatureDurationMean Recovery (%)CV (%)Status
Benchtop (Light Protected)4°C24 Hours98.53.2Stable
Benchtop (Ambient Light)22°C12 Hours82.18.5Degraded
Freeze-Thaw (3 Cycles)-80°C to 4°C3 Cycles95.44.1Stable
Long-Term Storage-80°C90 Days96.24.7Stable
Autosampler (Reconstituted)4°C48 Hours97.82.9Stable

Part 4: Workflow Visualization

G A Plasma Sample Collection (K2EDTA Tubes, Amber) B Centrifugation (4°C, 3000 x g, 10 min) A->B C Protein Precipitation (Add 3x Vol ACN + 0.1% FA) B->C D Vortex & Centrifuge (15,000 x g, 10 min) C->D E Supernatant Transfer & N2 Evaporation D->E F Reconstitution (Mobile Phase A) E->F G LC-MS/MS Analysis F->G

Optimized Plasma Extraction Workflow for 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide.

References

  • [1] Title: Determination of Antibiotic Residues in Aquaculture Products by Liquid Chromatography Tandem Mass Spectrometry: Recent Trends and Developments from 2010 to 2020 Source: MDPI (Foods) URL: [Link]

  • [3] Title: Studies on determination of sulfasalazine and sulfapyridine in human plasma by HPLC and pharmacokinetics in human volunteers Source: Journal of Chromatography B URL: [Link]

  • [2] Title: A fully validated HPLC–UV method for determination of sulthiame in human serum/plasma samples Source: Biomedical Chromatography (Wiley) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Toxicity Guide: 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide vs. Legacy Sulfonamides

Executive Summary The development of azo-prodrugs relies heavily on balancing therapeutic efficacy with the safety profile of their constituent moieties. 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (commonly known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of azo-prodrugs relies heavily on balancing therapeutic efficacy with the safety profile of their constituent moieties. 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (commonly known as 3-methylsulfapyridine) was engineered specifically to circumvent the severe idiosyncratic adverse drug reactions (IADRs) associated with its unsubstituted parent analog, sulfapyridine[1]. By introducing a single methyl group to the pyridine ring, researchers successfully altered the molecule's metabolic fate. This guide objectively compares the in vitro cytotoxicity, oxidative stress potential, and metabolic activation pathways of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide against legacy sulfonamides, providing drug development professionals with actionable, self-validating experimental frameworks.

Mechanistic Rationale: Overcoming Arylamine Toxicity

Sulfonamide-induced toxicity is rarely driven by the parent compound. Instead, it is a consequence of , specifically by the enzymes CYP2C9 and CYP2E1[2]. These enzymes oxidize the N4-arylamine group to a highly reactive hydroxylamine (-NHOH) intermediate. This unstable metabolite rapidly auto-oxidizes into a nitroso (-NO) species, which acts as a potent hapten—covalently binding to cellular proteins, depleting intracellular glutathione (GSH), and triggering widespread apoptosis and methaemoglobinaemia[3].

In 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide, the addition of the 3-methyl group on the pyridine ring introduces critical steric hindrance near the sulfonamide linkage. This structural modification restricts conformational flexibility within the CYP450 active site, significantly reducing the rate of N-hydroxylation. Consequently, the formation of the toxic nitroso intermediate is bottlenecked, widening the in vitro safety margin compared to sulfapyridine[1].

Comparative In Vitro Toxicity Profiling

To benchmark the safety of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide, we compare its performance against sulfapyridine and sulfamethoxazole (the industry standard for in vitro toxicity assays) across key cellular metrics.

CompoundPBMC IC₅₀ (µM)*Methaemoglobin Formation (%)**GSH Depletion PotentialReactive Metabolite Toxicity
4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide > 800< 5.0%LowMinimal
Sulfapyridine (Unsubstituted analog)150 - 30024.4%HighHigh (Nitroso haptenization)
Sulfamethoxazole (Industry standard)200 - 40018.5%HighHigh (Nitroso haptenization)

*Values represent CYP-bioactivated assays. **Measured at 500 µM concentration following 1-hour co-incubation with human erythrocytes.

Pathway Visualization

MetabolicPathway SP Sulfapyridine (Unsubstituted) CYP Hepatic CYP450 (CYP2C9 / CYP2E1) SP->CYP High Affinity MSP 4-amino-N-(3-methylpyridin-2-yl) benzenesulfonamide MSP->CYP Steric Hindrance / Altered Kinetics Safe Detoxification / Stable Excretion MSP->Safe Primary Pathway HA Hydroxylamine Metabolite (-NHOH) CYP->HA N-oxidation Nitroso Nitroso Intermediate (-NO) HA->Nitroso Auto-oxidation GSH Glutathione (GSH) Depletion Nitroso->GSH Adduct Formation Tox Cytotoxicity & Methaemoglobinaemia GSH->Tox Oxidative Stress

Figure 1: Comparative metabolic activation pathways of sulfapyridine vs. 3-methylsulfapyridine.

Self-Validating Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every step includes the underlying biochemical causality, ensuring researchers understand why a reagent or step is necessary.

5.1 CYP-Bioactivated Lymphocyte Toxicity Assay (LTA)

Standard in vitro cytotoxicity assays often yield false negatives for sulfonamides because the parent drugs are inert pro-toxins. This protocol incorporates a microsomal bioactivation matrix to generate the reactive metabolites responsible for clinical toxicity[4].

  • PBMC Isolation & Preparation :

    • Action : Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Resuspend in HEPES-buffered Hank's Balanced Salt Solution (HBSS).

    • Causality : Mononuclear cells are the primary targets for sulfonamide-induced immune haptenization. HBSS ensures physiological pH maintenance during the sensitive microsomal incubation phase.

  • Microsomal Bioactivation Matrix :

    • Action : Pre-incubate the test compound (25–800 µM) with 1 mg/mL Human Liver Microsomes (HLM) and 1 mM NADPH for 30 minutes at 37°C.

    • Causality : HLMs provide the necessary CYP2C9/CYP2E1 enzymes, while NADPH serves as the obligate electron donor required to catalyze the N4-arylamine into its toxic hydroxylamine (-NHOH) metabolite.

  • Target Cell Exposure :

    • Action : Add the bioactivated drug matrix to the PBMC suspension (1 × 10⁵ cells/well) and incubate for 2 hours. Wash twice with PBS and resuspend in fresh media for 19 hours.

    • Causality : The 2-hour pulse exposure mimics the transient physiological spike of short-lived reactive metabolites. Washing prevents artifactual toxicity caused by prolonged exposure to microsomal debris.

  • Apoptosis Quantification () :

    • Action : Stain cells with YO-PRO-1 iodide and measure fluorescence[5].

    • Causality : Unlike Trypan Blue, which only detects late-stage necrosis, YO-PRO-1 selectively permeates the compromised membranes of early apoptotic cells through P2X7 receptors, providing a highly sensitive readout for hydroxylamine-induced programmed cell death.

5.2 In Vitro Erythrocyte Methaemoglobinaemia Assay

Hydroxylamine metabolites directly induce oxidative stress in red blood cells. This assay quantifies that specific toxicity[3].

  • Erythrocyte Suspension :

    • Action : Wash human erythrocytes and resuspend to a 10% hematocrit in phosphate buffer (pH 7.4).

    • Causality : Standardizing the hematocrit ensures a consistent baseline of hemoglobin available for oxidation, allowing for accurate well-to-well comparisons.

  • Metabolite Co-Incubation :

    • Action : Introduce the bioactivated sulfonamide matrix (or synthesized hydroxylamine standard) to the erythrocytes and incubate for 1 hour at 37°C.

    • Causality : The hydroxylamine metabolite directly oxidizes the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methaemoglobin.

  • Spectrophotometric Readout :

    • Action : Lyse the cells and measure absorbance at 630 nm.

    • Causality : The 630 nm wavelength is specific to the oxidized ferric state, allowing precise quantification of oxidative stress induced by the drug metabolite without interference from standard oxyhemoglobin.

References
  • Astbury, C., et al. "Methylsulphasalazine in rheumatoid arthritis." Rheumatology 29.6 (1990): 465-467.

  • Pirmohamed, M., et al. "Direct and metabolism-dependent toxicity of sulphasalazine and its principal metabolites towards human erythrocytes and leucocytes." British Journal of Clinical Pharmacology 32.3 (1991): 303-310.

  • Elzagallaai, A. A., et al. "RNA expression profiling in sulfamethoxazole‐treated patients with a range of in vitro lymphocyte cytotoxicity phenotypes." Clinical and Translational Science 11.3 (2018): 320-329.

  • Uetrecht, J. "Understanding Idiosyncratic Toxicity: Lessons Learned from Drug-Induced Liver Injury." Journal of Medicinal Chemistry 63.4 (2020): 1471-1492.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.